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Compound of Interest

Compound Name:
Methyl 2-bromo-6-

hydroxybenzoate

CAS No.: 113763-37-4

Cat. No.: B3030946

Get Quote

Methyl 2-bromo-6-hydroxybenzoate is a substituted aromatic compound belonging to the

family of benzoic acid derivatives. Its structure, featuring a bromine atom, a hydroxyl group,

and a methyl ester on a benzene ring, presents multiple reactive sites. This trifunctional

arrangement makes it a valuable building block in organic synthesis, particularly for creating

highly substituted aromatic systems that are common motifs in active pharmaceutical

ingredients (APIs). The strategic placement of the bromo, hydroxyl, and ester groups allows for

orthogonal chemical modifications, providing a robust platform for generating molecular

diversity in drug discovery campaigns.

Physicochemical Properties
A summary of the key physicochemical properties is essential for handling and experimental

design.
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Property Value

Molecular Formula C₈H₇BrO₃

Molecular Weight 231.04 g/mol [1]

IUPAC Name methyl 2-bromo-6-hydroxybenzoate

Appearance Expected to be a solid at room temperature

Solubility

Sparingly soluble in water, readily soluble in

common organic solvents like ethyl acetate,

dichloromethane, and methanol.[2]

Synthesis and Purification Protocol
The synthesis of Methyl 2-bromo-6-hydroxybenzoate is typically achieved through a two-step

process starting from 2-hydroxybenzoic acid (salicylic acid). The causality behind this chosen

pathway lies in the directing effects of the hydroxyl group during electrophilic aromatic

substitution and the straightforward nature of the subsequent esterification.

Step 1: Regioselective Bromination of 2-Hydroxybenzoic
Acid
The hydroxyl group is an ortho-, para-directing activator. To achieve bromination at the C6

position (ortho to the hydroxyl and meta to the carboxylic acid), careful control of reaction

conditions is necessary to manage selectivity and prevent polybromination.

Protocol:

Dissolution: Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial

acetic acid. The acid serves as both a solvent and a mild catalyst.

Cooling: Cool the solution to 0-5°C in an ice bath. This is critical to control the reaction rate

and minimize side products.

Bromination: Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in glacial acetic acid

dropwise to the cooled mixture while stirring. Maintaining a low temperature during addition
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prevents the exothermic reaction from running away and reduces the formation of the

dibrominated product.

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours until

the reaction is complete (monitored by TLC).

Workup: Pour the reaction mixture into cold water to precipitate the crude product, 2-bromo-

6-hydroxybenzoic acid.

Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual

acid, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 2: Fischer Esterification
The synthesized 2-bromo-6-hydroxybenzoic acid is then converted to its methyl ester via

Fischer esterification.

Protocol:

Reaction Setup: Suspend 2-bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous methanol,

which acts as both the solvent and the reactant.

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

(H₂SO₄), slowly to the mixture.[3] The acid protonates the carbonyl oxygen of the carboxylic

acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by

methanol.

Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[3] The elevated temperature

drives the equilibrium towards the ester product.

Workup: After cooling, pour the reaction mixture into ice water and extract the product with

ethyl acetate.[3]

Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃)

solution to neutralize the acid catalyst, followed by a brine wash.[3]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to yield crude Methyl 2-bromo-6-
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hydroxybenzoate.

Final Purification: Purify the crude product by flash column chromatography on silica gel to

obtain the final, high-purity compound.[3]

2-Hydroxybenzoic Acid

Br₂ / Acetic Acid
0°C to RT

2-Bromo-6-hydroxybenzoic Acid

Methanol (MeOH)
H₂SO₄ (cat.), Reflux

Methyl 2-bromo-6-hydroxybenzoate

Step 1:
Bromination

Step 2:
Esterification
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Caption: Synthetic workflow for Methyl 2-bromo-6-hydroxybenzoate.

Structural Elucidation: A Spectroscopic Approach
Confirming the molecular structure is a cornerstone of chemical synthesis. A combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
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Spectrometry (MS) provides an unambiguous identification of Methyl 2-bromo-6-
hydroxybenzoate.[4]

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0 - 11.0 Singlet (broad) 1H Ar-OH

The phenolic

proton is acidic

and often

appears as a

broad singlet. Its

chemical shift is

concentration-

dependent.

~7.30
Doublet of

doublets
1H Ar-H (C4)

Coupled to both

H3 and H5.

~7.05 Doublet 1H Ar-H (C5)
Ortho-coupled to

H4.

~6.85 Doublet 1H Ar-H (C3)
Ortho-coupled to

H4.

~3.95 Singlet 3H -OCH₃

Protons of the

methyl ester

group are in a

single

environment with

no adjacent

protons, resulting

in a singlet.[5]
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

For Methyl 2-bromo-6-hydroxybenzoate, eight distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Assignment Rationale

~170 C=O (Ester)

Carbonyl carbons are highly

deshielded and appear far

downfield.

~155 C-OH (C6)

Aromatic carbon attached to

the electron-donating hydroxyl

group.

~135 C-H (C4) Aromatic CH carbon.

~125 C-H (C5) Aromatic CH carbon.

~120 C-COOCH₃ (C1)
Quaternary aromatic carbon

attached to the ester group.

~118 C-H (C3) Aromatic CH carbon.

~110 C-Br (C2)

Aromatic carbon attached to

the electronegative bromine

atom.

~53 -OCH₃
Carbon of the methyl ester

group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Predicted IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Description

3200-3600 O-H Stretch

Broad band, indicative of the

hydrogen-bonded phenolic

hydroxyl group.[6]

~3000 Aromatic C-H Stretch

Medium intensity peaks

characteristic of sp² C-H

bonds.[6]

1680-1720 C=O Stretch
Strong, sharp absorption from

the ester carbonyl group.[6]

~1600 C=C Stretch
Peaks corresponding to the

aromatic ring vibrations.

1000-1300 C-O Stretch
Strong absorption from the

ester C-O bond.[6]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this

compound, the key feature is the isotopic signature of bromine.

Predicted MS Data:

Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 230 and 232,

corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M, M+2 pattern is a

definitive indicator of a monobrominated compound.

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 199/201, and

subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 171/173.
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Spectroscopic Techniques Structural Information
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Confirmed Structure:
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hydroxybenzoate
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Caption: Logical workflow for structural elucidation.

Chemical Reactivity and Applications in Drug
Discovery
The utility of Methyl 2-bromo-6-hydroxybenzoate as a synthetic intermediate stems from the

distinct reactivity of its three functional groups. This allows for selective and sequential

modifications, a crucial advantage in multi-step syntheses.

The Bromine Atom: The aryl bromide is a prime handle for carbon-carbon and carbon-

heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[7]

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl

groups. This is a foundational reaction in modern medicinal chemistry for building

molecular complexity.[8]

Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or

terminal alkynes, respectively.[7]

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b3030946/docs?utm_src=pdf-body-img#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/product/b3030946/docs?utm_src=pdf-body#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.nbinno.com/article/other-organic-chemicals/methyl-2-bromo-6-methylbenzoate-pharmaceutical-intermediate-synthesis-nl
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766331.htm
https://www.nbinno.com/article/other-organic-chemicals/methyl-2-bromo-6-methylbenzoate-pharmaceutical-intermediate-synthesis-nl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Phenolic Hydroxyl Group: The acidic proton can be removed by a base, converting the

hydroxyl into a potent nucleophile.

O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides (e.g., Williamson ether

synthesis) to form ethers.

O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can also

serve as protecting groups.

The Methyl Ester Group: The ester functionality offers several transformation possibilities.

Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield

the corresponding carboxylic acid.

Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄)

to furnish the corresponding benzyl alcohol.

Amidation: Direct conversion to amides by heating with amines.

The strategic modification of these functional groups allows this molecule to serve as a

versatile scaffold. In fragment-based drug discovery (FBDD), small molecules like this are used

as starting points to build more potent and selective drug candidates by growing the molecule

into the binding pockets of biological targets like enzymes or receptors.[9] The ability to easily

diversify the structure at three different points is highly advantageous for optimizing ligand-

receptor interactions and improving pharmacological properties.[10]

Bromo Group (C2) Hydroxyl Group (C6) Methyl Ester (C1)

Methyl 2-bromo-6-hydroxybenzoate

Suzuki Coupling
(C-C bond)
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Caption: Reactivity map of key functional groups.

Safety and Handling
Based on similar halogenated phenolic compounds, Methyl 2-bromo-6-hydroxybenzoate
should be handled with appropriate care.

GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[1]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of

dust/vapors and contact with skin and eyes.

Conclusion
Methyl 2-bromo-6-hydroxybenzoate is a synthetically valuable building block with a rich

chemical profile. Its well-defined structure, accessible synthesis, and versatile reactivity make it

an important tool for chemists, particularly those in the field of drug discovery. The ability to

perform selective modifications at its three distinct functional groups provides a reliable and

efficient pathway for the creation of complex molecular architectures and the exploration of new

chemical space.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-bromo-5-hydroxybenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-bromo-5-hydroxybenzoate
https://www.guidechem.com/question/what-are-the-properties-and-re-id166304.html
https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.chemicalbook.com/synthesis/methyl-4-bromo-2-hydroxybenzoate.htm
https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.rsc.org/suppdata/cc/c2/c2cc34117d/c2cc34117d.pdf
https://www.rose-hulman.edu/~brandt/Chem252/IR_and_NMR_tables.pdf
https://www.nbinno.com/article/other-organic-chemicals/methyl-2-bromo-6-methylbenzoate-pharmaceutical-intermediate-synthesis-nl
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0766331.htm
http://medcraveonline.com/MOJBB/MOJBB-04-00062.pdf
https://www.hilarispublisher.com/open-access/the-role-of-methylcontaining-pharmaceuticals-in-modern-medicine.pdf
https://store.apolloscientific.co.uk/storage/msds/PC201047_msds.pdf
https://www.benchchem.com/product/b3030946/docs#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/product/b3030946/docs#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/product/b3030946/docs#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/product/b3030946/docs#introduction-a-profile-of-methyl-2-bromo-6-hydroxybenzoate
https://www.benchchem.com/product/b3030946?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030946?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

